Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-
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Overview
Description
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- is an organic compound with the molecular formula C19H14ClN2O. It is a derivative of azobenzene, where one of the phenyl groups is substituted with a 4-chlorophenylmethoxy group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- typically involves the diazotization of aniline derivatives followed by coupling with phenol derivatives. One common method is as follows:
Diazotization: Aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studied for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property is exploited in various applications, including molecular switches and photoresponsive materials. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through its photoisomerization behavior.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4-Methoxyazobenzene: Similar structure with a methoxy group instead of a chlorophenylmethoxy group.
4-Chloroazobenzene: Similar structure with a chloro group instead of a chlorophenylmethoxy group.
Uniqueness
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- is unique due to the presence of the 4-chlorophenylmethoxy group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific applications where these properties are desired.
Properties
CAS No. |
188677-16-9 |
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Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-16-8-6-15(7-9-16)14-23-19-12-10-18(11-13-19)22-21-17-4-2-1-3-5-17/h1-13H,14H2 |
InChI Key |
QORPDJDMUMWXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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